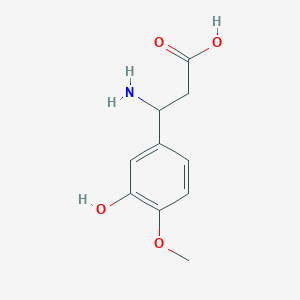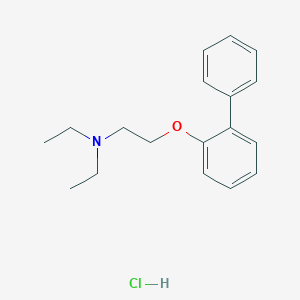
2-(2-Biphenylyloxy)triethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Biphenylyloxy)triethylamine hydrochloride, commonly known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important neurotransmitter in the brain. BPTES has been extensively studied for its potential use in cancer treatment, as well as in other fields such as neuroscience and metabolism research.
作用机制
BPTES selectively inhibits the glutaminase enzyme, which is responsible for converting glutamine to glutamate. Glutamate is an important neurotransmitter in the brain and is also involved in various cellular processes such as protein synthesis and energy production. By inhibiting glutaminase, BPTES reduces the availability of glutamate, which can have downstream effects on cellular processes and cancer cell growth.
生化和生理效应
BPTES has been shown to have a variety of biochemical and physiological effects. In cancer cells, BPTES has been shown to reduce cell growth and induce cell death. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes. In the brain, BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia.
实验室实验的优点和局限性
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets the glutaminase enzyme, which makes it a useful tool for studying the role of glutamine metabolism in cancer and other diseases. BPTES is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also limitations to using BPTES in lab experiments. BPTES has been shown to have off-target effects, which can complicate data interpretation. Additionally, BPTES has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
未来方向
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the use of BPTES in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPTES in various contexts, including cancer, metabolism, and neuroscience.
合成方法
BPTES can be synthesized using a two-step process. The first step involves the reaction of 2-bromoethanol with biphenyl in the presence of a base such as potassium carbonate. The resulting product, 2-(2-biphenylyloxy)ethanol, is then reacted with triethylamine in the presence of thionyl chloride to yield BPTES. The purity of BPTES can be improved through recrystallization or column chromatography.
科学研究应用
BPTES has been extensively studied for its potential use in cancer treatment. Cancer cells are known to have a high demand for glutamine, which is essential for their growth and proliferation. BPTES selectively inhibits the glutaminase enzyme, thereby reducing the availability of glutamate and causing a decrease in cancer cell growth. BPTES has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
BPTES has also been studied for its potential use in other fields such as neuroscience and metabolism research. Glutamate is an important neurotransmitter in the brain, and BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes.
属性
CAS 编号 |
1734-91-4 |
|---|---|
产品名称 |
2-(2-Biphenylyloxy)triethylamine hydrochloride |
分子式 |
C18H24ClNO |
分子量 |
305.8 g/mol |
IUPAC 名称 |
N,N-diethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-19(4-2)14-15-20-18-13-9-8-12-17(18)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H |
InChI 键 |
COMYJNPWDUUIDJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
规范 SMILES |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
其他 CAS 编号 |
1734-91-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



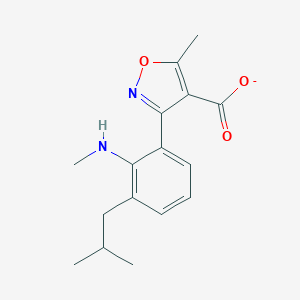


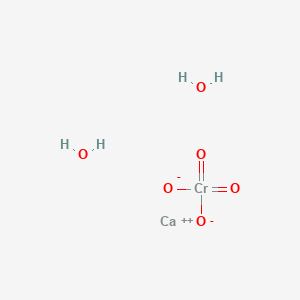
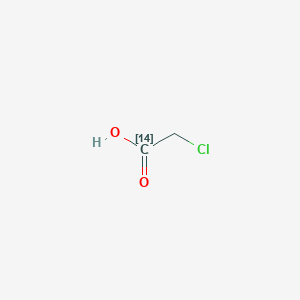

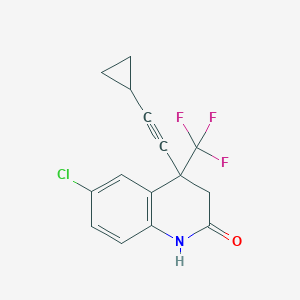
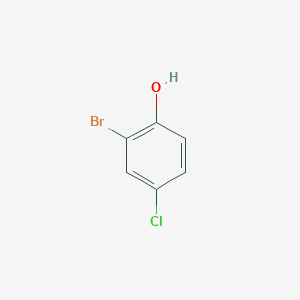
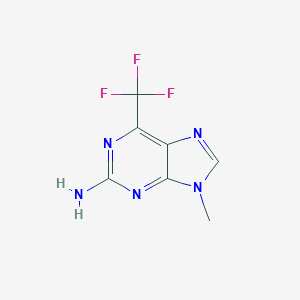
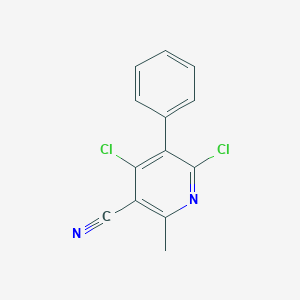
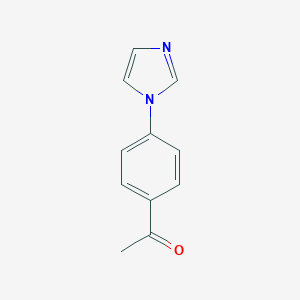
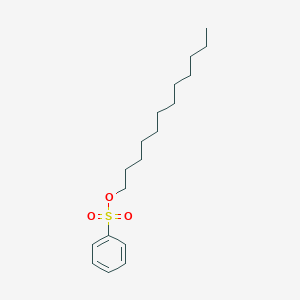
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
